molecular formula C17H13ClN2 B15483202 Benzamidine, o-chloro-N-2-naphthyl- CAS No. 23564-76-3

Benzamidine, o-chloro-N-2-naphthyl-

Cat. No.: B15483202
CAS No.: 23564-76-3
M. Wt: 280.7 g/mol
InChI Key: CWRYPMBLMDHOHT-UHFFFAOYSA-N
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Description

Benzamidine, o-chloro-N-2-naphthyl-, is a substituted benzamidine derivative characterized by an ortho-chloro group on the benzamidine core and a N-2-naphthyl substituent. Benzamidines are known for their role as protease inhibitors, particularly in targeting serine proteases like trypsin and thrombin. The structural modifications in this compound—introduction of a chloro group and a bulky naphthyl moiety—enhance its binding affinity and selectivity compared to simpler benzamidine derivatives.

Properties

CAS No.

23564-76-3

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

2-chloro-N'-naphthalen-2-ylbenzenecarboximidamide

InChI

InChI=1S/C17H13ClN2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,20)

InChI Key

CWRYPMBLMDHOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=CC=C3Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of Benzamidine, o-chloro-N-2-naphthyl-, include:

  • Benzamidine hydrochloride (CAS 206752-36-5): The parent compound lacking substituents, widely used in biochemical research .
  • N-Phenylbenzamidine monohydrochloride: Features a phenyl group at the N-position instead of naphthyl, altering steric and electronic properties .

Physicochemical Properties

Property Benzamidine, o-chloro-N-2-naphthyl- Benzamidine hydrochloride N-Phenylbenzamidine monohydrochloride
Substituents o-Cl, N-2-naphthyl None N-phenyl
Solubility Likely low (bulky naphthyl group) Water-soluble Moderate (hydrochloride salt)
Bioactivity Enhanced protease selectivity Broad-spectrum inhibitor Variable, depends on substituent
Regulatory Status Not listed in major inventories Listed in DSL, EINECS Limited regulatory data

Notes:

  • The ortho-chloro and naphthyl groups in the target compound likely reduce solubility compared to the parent benzamidine hydrochloride but improve target specificity due to increased hydrophobicity and steric effects .
  • Regulatory listings for the parent compound (Benzamidine hydrochloride) include DSL (Canada), EINECS (EU), and TSCA (U.S.), whereas the target compound lacks explicit inventory listings .

Regulatory and Environmental Considerations

  • N-Phenylbenzamidine monohydrochloride and the target compound lack explicit regulatory mentions, suggesting they may fall under general hazardous substance guidelines or require case-specific evaluations .

Q & A

Q. What are the common synthetic routes for o-chloro-N-2-naphthyl benzamidine, and what critical reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential chlorination and coupling steps. For example:

  • Step 1: Chlorination of benzamidine using reagents like sulfuryl chloride (SO2_2Cl2_2) under reflux conditions to introduce the o-chloro substituent .
  • Step 2: Coupling with 2-naphthylamine via nucleophilic substitution or palladium-catalyzed cross-coupling. For aryl-amine coupling, NaH in 1,4-dioxane at 90°C is effective .
  • Critical Conditions: Catalyst choice (e.g., Pd/C for hydrogenation ), solvent polarity (DMF enhances nucleophilicity), and reaction time (2–24 hours depending on intermediates) .

Q. Which spectroscopic techniques are most effective for confirming the structure of o-chloro-N-2-naphthyl benzamidine?

Methodological Answer:

  • IR Spectroscopy: Identifies amidine (N–H stretch ~3300 cm1^{-1}) and C–Cl bonds (600–800 cm1^{-1}) .
  • NMR (¹H/¹³C): Aromatic protons in the naphthyl group appear as multiplet signals (δ 7.2–8.5 ppm), while o-chloro substitution splits adjacent protons into doublets .
  • Mass Spectrometry: Molecular ion peak (M+^+) confirms molecular weight, with fragmentation patterns indicating chloro and naphthyl groups .

Q. What are the known biological targets of benzamidine derivatives, and how does the o-chloro-N-2-naphthyl substitution affect activity?

Methodological Answer:

  • Primary Targets: Serine proteases (e.g., trypsin, thrombin) due to amidine’s ability to bind catalytic aspartate residues .
  • Substituent Effects: The o-chloro group increases electrophilicity, enhancing binding to active sites, while the naphthyl moiety improves hydrophobic interactions with enzyme pockets . Comparative studies show meta/para substitutions reduce potency, emphasizing steric and electronic optimization .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between chlorinated benzamidine intermediates and naphthyl groups?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, CuI, or Ni catalysts for cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of amines .
  • Orthogonal Protection: Use TIPSCl to protect reactive sites during synthesis, reducing side reactions .
  • Monitoring: Employ HPLC or TLC (Rf tracking) to assess intermediate purity before coupling .

Q. How can contradictions in reported bioactivity data for o-chloro-N-2-naphthyl benzamidine derivatives be resolved?

Methodological Answer:

  • Assay Standardization: Control pH (e.g., 7.4 vs. 8.8 ), temperature, and enzyme concentration.
  • Substituent Analysis: Compare analogs (e.g., para-methoxy vs. ortho-chloro ) using isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Data Validation: Replicate studies under identical conditions and validate via X-ray crystallography of ligand-enzyme complexes .

Q. What computational approaches predict the binding modes of o-chloro-N-2-naphthyl benzamidine with target proteases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions, focusing on amidine’s interaction with catalytic triads .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of binding poses under physiological conditions .
  • Mutagenesis Validation: Engineer protease mutants (e.g., D189A in trypsin) to test predicted binding residues .

Q. What strategies mitigate degradation of o-chloro-N-2-naphthyl benzamidine under physiological conditions?

Methodological Answer:

  • Prodrug Design: Acetylate the amidine group to reduce hydrolysis; regenerate active form via esterases .
  • Formulation: Encapsulate in cyclodextrins or liposomes to shield from aqueous degradation .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

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